Beta-defensin C7 precursor

Antimicrobial peptide structure Disulfide bonding β-Defensin subclassification

Beta-defensin C7 precursor, encoded by the human gene DEFB107 (also known as BD-7 or DEFB-7), is a small cationic antimicrobial peptide of the β-defensin family, which forms a critical component of the innate immune system. Unlike the canonical six-cysteine β-defensins, DEFB107 contains only five cysteines, resulting in the loss of one intramolecular disulfide bridge (CYS1–CYS5) and the presence of a free cysteine that is uniquely capped by a glutathione moiety—a structural signature that directly dictates its functional profile.

Molecular Formula
Molecular Weight
Cat. No. B1578039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin C7 precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin C7 Precursor (DEFB107): Structural and Functional Differentiation Guide for Procurement


Beta-defensin C7 precursor, encoded by the human gene DEFB107 (also known as BD-7 or DEFB-7), is a small cationic antimicrobial peptide of the β-defensin family, which forms a critical component of the innate immune system [1]. Unlike the canonical six-cysteine β-defensins, DEFB107 contains only five cysteines, resulting in the loss of one intramolecular disulfide bridge (CYS1–CYS5) and the presence of a free cysteine that is uniquely capped by a glutathione moiety—a structural signature that directly dictates its functional profile [2]. The gene resides within a copy-number-variable β-defensin gene cluster on chromosome 8p23.1, alongside DEFB103, DEFB104, DEFB105, DEFB106, DEFB4, and SPAG11, where it is coordinately duplicated or deleted as a block, linking its genomic dosage to nasopharyngeal microbial colonization patterns and otitis media susceptibility [3][4].

Why Generic In-Class Substitution of Beta-Defensin C7 Precursor Carries Functional Risk


β-Defensins sharing the 8p23.1 gene cluster (DEFB103–DEFB106, DEFB4, SPAG11) are not functionally interchangeable with Beta-defensin C7 precursor. DEFB107 is distinguished by a radical structural alteration—a serine-for-cysteine substitution at position 1 that eliminates the canonical CYS1–CYS5 disulfide bridge, reducing its intramolecular cross-linking from the standard three bridges to only two [1]. This five-cysteine architecture, shared only with the murine defensin-related peptide Defr1, places DEFB107 in a distinct functional subclass where the free cysteine is glutathione-capped, preventing the covalent dimerization that is essential for potent antimicrobial activity in Defr1 [1][2]. Consequently, DEFB107 exhibits exceptionally low antimicrobial activity (approximately 10-fold lower than Defr1 aggregates against the same bacterial panels) [1], while its tissue expression is uniquely restricted to the testis—unlike the broader epithelial expression of DEFB103 or the pulmonary expression of DEFB106—underscoring a distinct physiological role likely tied to male reproductive tract immunity rather than general mucosal defense [3][4].

Product-Specific Quantitative Differentiation Evidence for Beta-Defensin C7 Precursor


Cysteine Count and Disulfide-Bridge Architecture: DEFB107 vs. Canonical β-Defensins

DEFB107 possesses only five cysteine residues due to a CYS1→SER codon substitution, resulting in the loss of the canonical CYS1–CYS5 intramolecular disulfide bridge. While canonical six-cysteine β-defensins such as DEFB103 (hBD-3) and DEFB106 retain the full complement of three disulfide bonds, DEFB107 contains only two intra-molecular disulfide bonds, leaving one cysteine free [1]. This places DEFB107 in a distinct five-cysteine defensin subclass alongside Defr1, yet DEFB107 is functionally further differentiated from Defr1 by glutathione capping of the free cysteine rather than intermolecular dimerization [1][2].

Antimicrobial peptide structure Disulfide bonding β-Defensin subclassification

Antimicrobial Activity: DEFB107 vs. Defr1 (Five-Cysteine Comparator)

DEFB107 demonstrates exceptionally low antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, in direct contrast to the potent activity of Defr1. The study reports that preformed Defr1 aggregates exhibit antimicrobial activity approximately 10-fold higher than reduced Defr1, whereas DEFB107 shows only the slightest tendency to aggregate and demonstrates markedly diminished activity against the same bacterial panels [1]. This functional dichotomy between two five-cysteine defensins—DEFB107 and Defr1—is mechanistically attributed to DEFB107's glutathione-capped free cysteine, which prevents the covalent dimerization essential for the antimicrobial potency observed in Defr1 [1][2].

Antimicrobial activity Defensin aggregation Bactericidal assay

Tissue Expression Specificity: DEFB107 vs. DEFB103 (hBD-3) and DEFB106

DEFB107 is specifically expressed in the testis, with protein expression confirmed in seminiferous duct cells (medium staining) but not in Leydig cells [1][2]. This contrasts sharply with DEFB103 (hBD-3), which is highly expressed in skin, tonsils, trachea, and other epithelial tissues [3], and DEFB106, which is predominantly expressed in the lung and epididymis [4]. Cross-species transcriptomic analysis confirms that most β-defensins, including DEFB107, are preferentially expressed in the male reproductive tract, with enhanced expression during sexual maturation, suggesting a dual role in fertility and host defense [5].

Tissue-specific expression Male reproductive tract Testis-specific defensin

Copy Number Variation and Disease Association: DEFB107 Cluster Dosage vs. Otitis Media Susceptibility

DEFB107 resides within a block of seven β-defensin genes (DEFB107, 106, 105, 104, 103, DEFB4, and SPAG11) on chromosome 8p23.1 that exhibits coordinated copy number variation (CNV) as a single block [1]. In a retrospective case-control study of 113 otitis-media-prone children and 267 controls, children with a beta-defensin gene cluster copy number (DEFB-CN) of less than 4 were significantly more likely to be concurrently colonized by all three predominant otitis media pathogens—nontypeable Haemophilus influenzae (NTHI), Streptococcus pneumoniae, and Moraxella catarrhalis (OR = 2.83; 95% CI: 1.16–6.86; p = 0.03) [1]. Because DEFB107 is co-inherited with the entire cluster, its gene dosage directly correlates with altered nasopharyngeal bacterial colonization patterns, providing a genetic biomarker context that cannot be replicated by studying any single defensin gene in isolation.

Copy number variation Otitis media Nasopharyngeal microbiota Genetic susceptibility

Membrane Interaction and Structural Characterization: DEFB107 Localization in Synthetic Vesicles

The localization of DEFB107 within synthetic lipid vesicles was experimentally determined using a novel approach combining Large Unilamellar Vesicle Entrapment Technology (LUVET) with hydrogen/deuterium exchange (HDX) and tandem mass spectrometry, revealing that the aliphatic, helical N-terminus of DEFB107 interacts strongly with the phospholipid bilayer [1]. This membrane interaction profile, while structurally informative, occurs in the context of negligible antimicrobial activity, distinguishing DEFB107 from active defensins whose membrane engagement leads to permeabilization and cell death [1]. The methodology established for DEFB107 characterization provides a benchmark analytical framework for probing structure–activity relationships (SAR) in defensin peptides, but is specific to DEFB107's unique conformational ensemble shaped by its non-canonical disulfide topology [1].

HDX mass spectrometry Proteoliposome interaction Membrane permeabilization Defensin mechanism

Beta-Defensin C7 Precursor: Validated Research and Industrial Application Scenarios


Structural Biology of Non-Canonical Defensins: Five-Cysteine Motif Characterization

DEFB107 serves as a prototypical five-cysteine β-defensin for studying the structure–function consequences of the CYS1→SER substitution. The glutathione-capped free cysteine, two intra-molecular disulfide bridges, and non-canonical connectivity established by accurate mass measurements (predicted mass: 4264.03 Da; measured mass: 4571.10 Da with glutathione adduct) [1] provide a structurally defined reference for computational modeling, ion mobility mass spectrometry calibration, and comparative analysis against six-cysteine canonical defensins and the dimer-forming Defr1. This is essential for academic groups and biotechnology companies investigating defensin engineering or developing structure-guided antimicrobial peptide design platforms.

Male Reproductive Tract Innate Immunity Research Model

With tissue expression confirmed as testis-specific—cytoplasmic staining in seminiferous duct cells (medium level) and absent in Leydig cells [2]—DEFB107 is uniquely suited for investigations of innate immune defense in the male reproductive system. Cross-species analyses confirm that most β-defensins, including DEFB107, are preferentially expressed in the male reproductive tract with developmentally regulated expression during sexual maturation [3]. Researchers studying fertility-associated host defense, epididymal immunology, or testicular infection models require DEFB107 specifically, as broadly expressed defensins (e.g., DEFB103 in skin, trachea, tonsils) do not recapitulate this restricted expression pattern.

Otitis Media Susceptibility and Defensin Gene Cluster CNV Studies

DEFB107 is co-inherited within the 8p23.1 β-defensin CNV block alongside DEFB103, DEFB104, DEFB105, DEFB106, DEFB4, and SPAG11 [4]. The clinical study demonstrating that a beta-defensin gene cluster copy number of less than 4 significantly increases the odds (OR = 2.83; p = 0.03) of concurrent nasopharyngeal colonization by NTHI, S. pneumoniae, and M. catarrhalis [4] establishes DEFB107 as an indispensable component in genetic association studies of otitis media susceptibility. Procurement of DEFB107 gene-specific reagents (primers, probes, siRNA) is necessary for studies aiming to dissect the individual contribution of each gene within the CNV block to nasopharyngeal microbiota modulation.

Mechanistic Studies of Defensin Aggregation–Activity Relationships

The direct functional comparison between DEFB107 and Defr1—two five-cysteine defensins with diametrically opposed antimicrobial activity profiles—provides a powerful experimental system for elucidating the mechanistic link between defensin aggregation and bactericidal function. DEFB107's glutathione-capped free cysteine prevents dimerization, resulting in negligible activity, while Defr1's free cysteine mediates intermolecular disulfide bonds that form covalent dimers with approximately 10-fold higher antimicrobial potency [5]. For groups investigating the role of peptide oligomerization in membrane permeabilization, DEFB107 is the essential aggregation-incompetent comparator that enables controlled structure–activity relationship (SAR) dissection.

Quote Request

Request a Quote for Beta-defensin C7 precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.